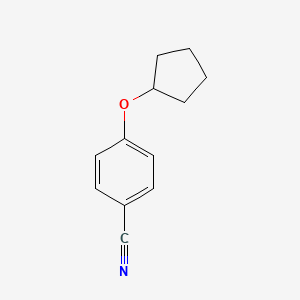

4-(Cyclopentyloxy)benzonitrile

概要

説明

科学的研究の応用

Dermatological Applications

The compound 4-((1 R,2 R)-2-Hydroxycyclohexyl)-2(trifluoromethyl)benzonitrile, closely related to 4-(Cyclopentyloxy)benzonitrile, has been studied for its applications in dermatology. It acts as a nonsteroidal androgen receptor antagonist with potential use for sebum control and treatment of androgenetic alopecia. It shows potent and selective activity with minimal risk of unwanted systemic side effects due to its rapid systemic metabolism. This compound also demonstrates a lower potential for phototoxicity, making it suitable for dermatological indications (Li et al., 2008).

Cancer Research

Benzonitrile compounds, including derivatives of this compound, have been explored in the context of cancer research. A study on a family of compounds containing benzonitrile structures showed strong activity against colorectal and triple-negative breast cancer cells. These compounds, characterized by their interaction with iron, demonstrated low micromolar IC50 values in both cell lines, indicating significant cytotoxicity. The study suggests that modifications in the benzonitrile structure can influence biological activity, making it a potential area of interest in cancer treatment research (Pilon et al., 2020).

Electrochemistry and Energy Storage

4-(Trifluoromethyl)-benzonitrile, another closely related compound, has been utilized as an electrolyte additive in high-voltage lithium-ion batteries. This additive significantly improves the cyclic stability of the battery's cathode material, indicating that benzonitrile derivatives can play a vital role in enhancing the performance and longevity of energy storage devices (Huang et al., 2014).

Corrosion Inhibition

Benzonitrile derivatives have been synthesized and evaluated as corrosion inhibitors for mild steel. These compounds showed excellent inhibition performance, with polarization measurements indicating their behavior as mixed-type inhibitors. The effectiveness of these inhibitors suggests their potential application in protecting metal surfaces against corrosion, an essential aspect of material science and engineering (Chaouiki et al., 2018).

将来の方向性

作用機序

Target of Action

It is known that similar compounds have shown antioxidant action .

Mode of Action

It is suggested that similar compounds may act as antioxidants, neutralizing harmful free radicals in the body .

Biochemical Pathways

It is known that similar compounds can affect the oxidative stress pathways .

Pharmacokinetics

The molecular weight of 18724 suggests that it may have good bioavailability, as compounds with a molecular weight below 500 are generally well-absorbed.

Result of Action

Similar compounds have been shown to exhibit antioxidant properties, which can protect cells from damage caused by harmful free radicals .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 4-(Cyclopentyloxy)benzonitrile. For instance, the synthesis of similar compounds has been shown to be influenced by the choice of solvent . .

特性

IUPAC Name |

4-cyclopentyloxybenzonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO/c13-9-10-5-7-12(8-6-10)14-11-3-1-2-4-11/h5-8,11H,1-4H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZONVQMYQCAYLA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)OC2=CC=C(C=C2)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

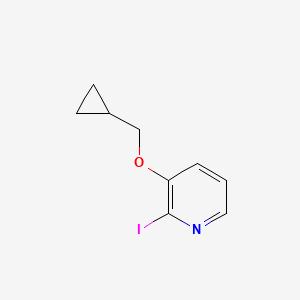

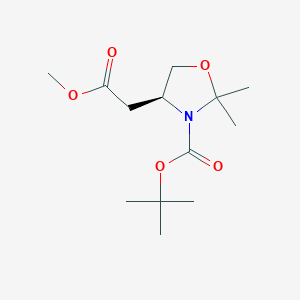

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

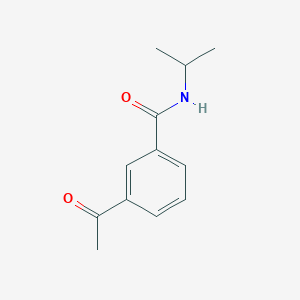

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Methyl 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxylate hydrochloride](/img/structure/B3114913.png)